molecular formula C14H13NO B14117535 3-Methylbiphenyl-2-carboxamide

3-Methylbiphenyl-2-carboxamide

Cat. No.: B14117535
M. Wt: 211.26 g/mol
InChI Key: KWWUNVBFECASHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbiphenyl-2-carboxamide is an organic compound with the molecular formula C14H13NO. It is a derivative of biphenyl, where a carboxamide group is attached to the second carbon of the biphenyl ring, and a methyl group is attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbiphenyl-2-carboxamide typically involves the reaction of biphenyl-2-carboxylic acid with methylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with methylamine to yield the desired carboxamide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methylbiphenyl-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, amines, and carboxylic acids .

Mechanism of Action

The mechanism of action of 3-Methylbiphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylbiphenyl-2-carboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-6-phenylbenzamide

InChI

InChI=1S/C14H13NO/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16)

InChI Key

KWWUNVBFECASHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.